molecular formula C12H23NO4 B6353489 3-{[(Tert-butoxy)carbonyl](butyl)amino}propanoic acid CAS No. 1049151-90-7

3-{[(Tert-butoxy)carbonyl](butyl)amino}propanoic acid

Cat. No.: B6353489
CAS No.: 1049151-90-7
M. Wt: 245.32 g/mol
InChI Key: XNUYSRFOECWJPP-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a tert-butoxycarbonyl (Boc)-protected amino acid derivative. The Boc group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry . The compound features a propanoic acid backbone substituted with a butylamine group, which is further shielded by the Boc group. This structural configuration confers resistance to acidic conditions while allowing selective deprotection under controlled environments .

Properties

IUPAC Name

3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-5-6-8-13(9-7-10(14)15)11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUYSRFOECWJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines and peptide chains, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of protein structure and function by facilitating the synthesis of peptide analogs.

    Medicine: It serves as a building block for the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amine group is liberated, allowing it to participate in further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or molecule being synthesized.

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The butyl and dichlorophenyl analogs exhibit higher lipophilicity compared to furyl or pyrimidinyl derivatives, impacting their solubility and membrane permeability .
  • Electronic Effects : Electron-rich groups like furyl or pyrimidinyl enhance hydrogen-bonding capacity, relevant for targeting biological macromolecules .

Stability and Reactivity

  • Acid Stability : All Boc-protected analogs resist hydrolysis under mildly acidic conditions (pH 3–5), but prolonged exposure to strong acids (e.g., TFA) cleaves the Boc group .
  • Thermal Degradation : The dichlorophenyl analog shows higher thermal stability (decomposition >200°C) compared to the furyl analog (decomposition ~180°C) due to halogen-induced rigidity .

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid, also known by its CAS number 124072-61-3, is a derivative of alanine that has garnered interest for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a butyl amino moiety, which may influence its biological interactions and applications in various fields such as proteomics and medicinal chemistry.

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • Melting Point : 59-62 °C
  • Density : 1.1 g/cm³
  • Boiling Point : 296.3 °C at 760 mmHg

The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be attributed to its structural features, which facilitate interactions with various biological targets. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing the compound to interact with enzymes or receptors in biological systems.

In Vitro Studies

Research indicates that compounds similar to 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibit significant effects on cellular functions:

  • Ergogenic Effects : Amino acid derivatives are known to enhance physical performance by influencing the secretion of anabolic hormones and providing energy during exercise. Studies have shown that such compounds can mitigate exercise-induced muscle damage and improve mental performance under stress .
  • Antiviral and Antibacterial Properties : Some derivatives have demonstrated antiviral activities against various pathogens, including the tobacco mosaic virus and herpes simplex virus (HSV-1). This suggests potential applications in developing therapeutic agents for viral infections .

Case Study 1: Ergogenic Effects on Athletes

A study conducted by Luckose et al. (2015) examined the effects of amino acid derivatives on athletic performance. The findings indicated that supplementation with compounds like 3-{(Tert-butoxy)carbonylamino}propanoic acid led to improved endurance and reduced muscle fatigue among participants during high-intensity workouts .

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, researchers tested various β-amino acid derivatives, including those related to 3-{(Tert-butoxy)carbonylamino}propanoic acid. Results showed promising inhibitory effects against HSV-1, suggesting that modifications in the amino acid structure could enhance therapeutic efficacy against viral infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
3-{(Tert-butoxy)carbonylamino}propanoic acidErgogenic EffectsLuckose F et al., 2015
β-Amino Acid Derivative AAntiviral ActivityStudy on antiviral properties
β-Amino Acid Derivative BAntibacterial ActivityResearch on antibacterial efficacy

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